1,3,5-Triazine

描述

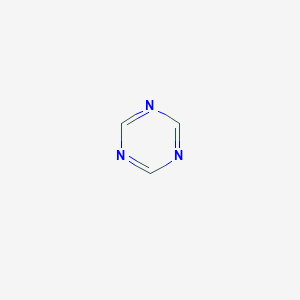

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHQDMXYYFUGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052785 | |

| Record name | 1,3,5-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290-87-9 | |

| Record name | 1,3,5-Triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B5F4CM81E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3,5 Triazine and Its Derivatives

Classical Synthetic Routes to 1,3,5-Triazine Core Structures

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is a crucial and inexpensive starting material for synthesizing a wide array of this compound derivatives due to the facile displacement of its chlorine atoms via nucleophilic aromatic substitution (SNAr) reactions. researchgate.netwikipedia.orgnih.govchim.ittroindia.incore.ac.uk

Temperature-Controlled Reactivity of Chlorine Atoms

A defining characteristic of cyanuric chloride is the temperature-dependent differential reactivity of its three chlorine atoms. This property allows for the sequential and controlled introduction of various substituents, leading to mono-, di-, or tri-substituted triazine derivatives. chim.ittroindia.incore.ac.ukrasayanjournal.co.inchemcess.com

Generally, the first chlorine atom is the most reactive and can be substituted at low temperatures, typically between 0-5 °C. The second chlorine atom requires slightly higher temperatures, often around room temperature (25-35 °C), for its displacement. The third chlorine atom is the least reactive and necessitates elevated temperatures, usually ranging from 70-100 °C, often under reflux conditions, to achieve substitution. chim.itcore.ac.ukrasayanjournal.co.inchemcess.com This sequential reactivity is critical for synthesizing non-symmetrically substituted triazines. troindia.in

Table 1: Temperature-Dependent Reactivity of Chlorine Atoms in Cyanuric Chloride

| Chlorine Atom Position | Typical Reaction Temperature Range |

| First | 0-5 °C |

| Second | 25-35 °C (Room Temperature) |

| Third | 70-100 °C (Elevated Temperature/Reflux) |

Sequential Derivatization with Varied Nucleophiles (Alcohols, Amines, Thiols, Grignard Reagents)

The sequential substitution of chlorine atoms in cyanuric chloride allows for derivatization with a diverse range of nucleophiles, including alcohols, amines, thiols, and Grignard reagents. wikipedia.orgresearchgate.netwikipedia.orgnih.govmdpi.com This versatility enables the synthesis of complex triazine-based molecules with tailored properties.

Amines: Amines are commonly used nucleophiles, and their reactions with cyanuric chloride can yield mono-, di-, or triamino-substituted triazines. For instance, the synthesis of 4,6-dichloro-N-(alkylphenyl)-1,3,5-triazin-2-amine involves the reaction of cyanuric chloride with an appropriate amine, often in the presence of a base like potassium carbonate to scavenge the generated HCl. troindia.inchemcess.com Specific examples include the preparation of Simazine and Atrazine (B1667683), which are di-substituted triazines, by reacting cyanuric chloride with diethylamine (B46881) and ethylisopropylamine, respectively, at controlled temperatures. rasayanjournal.co.in

Alcohols: Alcohols can also displace chlorine atoms, leading to alkoxy-substituted triazines. These reactions typically require anhydrous conditions and a base to facilitate the substitution and neutralize the byproduct HCl. chemcess.comevitachem.com

Thiols: Thiols react with cyanuric chloride to form thio-substituted triazines. Similar to alcohols and amines, these reactions often proceed step-by-step under controlled conditions, with the temporary stability of cyanuric chloride in ice water suspensions allowing for reactions with strong nucleophiles. chemcess.com

Grignard Reagents: While less common due to their high reactivity, Grignard reagents can also be employed in nucleophilic substitution reactions with cyanuric chloride, although their use might be limited by challenges in controlling sequential functionalization. researchgate.netbeilstein-journals.org

The choice of solvent, such as acetone, methyl ethyl ketone, or toluene, and the use of HCl scavengers like sodium hydroxide, sodium hydrogencarbonate, disodium (B8443419) hydrogenphosphate, or tertiary amines, are crucial for optimizing these SNAr reactions and isolating the desired triazine products. chemcess.com

Cyclotrimerization Reactions

Cyclotrimerization is another fundamental approach for constructing the this compound ring, involving the cyclization of three smaller molecules.

Trimerization of Nitriles

Symmetrical 1,3,5-triazines can be prepared through the trimerization of various nitriles. wikipedia.orgwikipedia.orgchemicalbook.com This reaction involves three nitrile groups cyclizing to form the triazine ring. Aromatic nitriles, such as benzonitrile, terephthalonitrile, and isophthalonitrile, are frequently trimerized to their corresponding this compound derivatives. google.com

The trimerization of nitriles can be achieved catalytically or by applying heat alone, or a combination of heat and pressure. A variety of catalysts have been reported, including hydrides and amides of alkali metals and alkaline earth metals, sulfuric acid, zinc diethyl, bromine, metallic sodium, and zinc chloride. google.com More recently, copper carbonate catalysts have been shown to facilitate the trimerization of aromatic nitriles at temperatures ranging from approximately 180 to 450 °C, yielding 1,3,5-triazines in high yields. google.com Acid-catalyzed trimerization, often using Lewis acids like ZnCl₂ or yttrium triflate, or strong acids such as trifluoromethanesulfonic acid (triflic acid), is also a common method. researchgate.net This process involves the activation of the nitrile carbon by the catalyst, followed by nucleophilic attack from the nitrogen atom of another nitrile, leading to the formation of the triazine ring through a three-step addition. researchgate.net Controlled cross-cyclotrimerization of different nitriles can also be achieved to synthesize 2,4-disubstituted-6-substituted 1,3,5-triazines or even triazines with three different substituents. researchgate.netacs.org

Cyclization of Aromatic Aldehydes with Amidines

The cyclization of aromatic aldehydes with amidines represents another synthetic route to 1,3,5-triazines. While specific detailed research findings on this particular method for this compound core structures are less extensively documented compared to the SNAr and nitrile trimerization routes in the provided sources, the general principle involves the condensation of an aromatic aldehyde with an amidine to form the triazine ring. This reaction is a variation of broader cyclization strategies used in heterocyclic chemistry.

Sequential Construction of the this compound Ring

The sequential construction of the this compound ring is a common and highly versatile method, primarily relying on the nucleophilic substitution of halogen atoms, particularly chlorine, on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. Cyanuric chloride possesses three reactive chlorine atoms, each exhibiting decreasing reactivity upon successive substitution, allowing for the controlled introduction of different nucleophiles nih.govresearchgate.netmdpi.comarkat-usa.org. This differential reactivity enables the synthesis of a wide range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines researchgate.netmdpi.com.

The process typically involves the stepwise replacement of the chlorine atoms by various O-, N-, and S-centered nucleophiles mdpi.comarkat-usa.org. The first substitution is often exothermic and can be performed at 0 °C. The second substitution occurs at room temperature, while the third substitution generally requires elevated temperatures, often achieved by refluxing in a solvent with a boiling point above 65 °C arkat-usa.org. This protocol has been successfully applied for the introduction of amines, thiols, and Grignard reagents, facilitating the preparation of asymmetrically substituted triazines arkat-usa.org. Furthermore, solid-phase SNAr reactions have been reported as a novel approach for the sequential construction of macrocyclic peptidomimetics incorporating halogenated heterocycles like 2,4,6-trichloro- jst.go.jporganic-chemistry.orgresearchgate.nettriazine acs.org.

Dehydrocondensation Reactions for Amide Formation

Dehydrocondensation reactions, particularly those employing triazine-based reagents, are significant for the formation of amide bonds, which are crucial in the synthesis of various organic compounds. Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are widely utilized as dehydrocondensing agents jst.go.jpmdpi.comnih.gov. These compounds facilitate the efficient coupling of carboxylic acids with amines to form amides jst.go.jpmdpi.comnih.gov.

Research has explored the catalytic dehydrocondensation involving the in situ generation of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N,N,N-trialkylammonium chloride (DMT-Am) from a stoichiometric amount of CDMT and a catalytic amount of a tertiary amine jst.go.jp. The reaction yield in these systems is influenced by the acid-base equilibrium among the reactants, including tertiary amine catalysts, substrate amines, and acid neutralizers jst.go.jpnih.gov. In aprotic solvents like dichloromethane, strongly basic catalysts tend to yield higher amounts of amides. Conversely, in protic solvents such as methanol (B129727) or aqueous methanol, weakly basic catalysts can lead to better yields jst.go.jpnih.gov. The addition of a proton capture agent (PCA), inert to CDMT, is essential for the regeneration of the tertiary amine from its hydrochloride jst.go.jp.

Table 1: Representative Dehydrocondensation Reactions for Amide Formation nih.gov

| Reactants (Acid + Amine) | Triazine Reagent/System | Solvent | Time | Yield (%) |

| Benzoic acid + Phenethylamine | CDMT + 1,4-dimethylpiperazine | - | 15 min | 93 |

Advanced and Green Synthetic Approaches for this compound Compounds

Recent advancements in chemical synthesis have led to the development of more environmentally friendly and efficient methods for preparing this compound compounds, often leveraging technologies like microwave irradiation and sonochemistry.

Microwave-Assisted Synthesis of Symmetrical and Unsymmetrical 1,3,5-Triazines

Microwave-assisted synthesis has emerged as a highly valuable and green approach for the preparation of 1,3,5-triazines, significantly reducing reaction times and often leading to improved yields compared to conventional heating methods researchgate.netmdpi.comchim.itijresm.comtechnologynetworks.combohrium.com. This technique is effective for both symmetrical and unsymmetrical this compound derivatives.

Microwave irradiation also proves advantageous in the replacement of chloro-substituents in this compound derivatives, making it a general method for synthesizing various compounds by avoiding reagent/product decomposition and leading to cleaner reactions and higher yields chim.it. A notable example includes the catalyst- and auxiliary-free microwave-assisted synthesis of tri-substituted 1,3,5-triazines from metformin (B114582) using benzotriazole (B28993) chemistry, achieving near-quantitative yields under mild conditions mdpi.com. Solid-supported microwave-assisted methodologies, utilizing both inorganic (e.g., Celite) and organic (e.g., cross-linked sodium polystyrenesulfonate) supports, have also been developed for symmetrical triazines, offering advantages in terms of yield, purity, and reaction time while adhering to green chemistry principles bohrium.com.

Table 2: Examples of Microwave-Assisted this compound Syntheses

| Starting Materials | Product Type | Conditions | Time | Yield (%) | Reference |

| Primary alcohols/aldehydes, iodine, ammonia (B1221849) water, dicyandiamide | Triazines | Microwave irradiation | - | High | organic-chemistry.org |

| Cyanoguanidine, alkyl/aryl/heteroarylnitriles | 2,4-diamino-1,3,5-triazines | Microwave irradiation | - | Good to Excellent | chim.it |

| Benzoyl benzotriazolides, metformin | Tri-substituted 1,3,5-triazines | Microwave heating, 100 °C | 3 h | Excellent | mdpi.com |

Sonochemical Protocols for this compound Derivatives

Sonochemical protocols, which utilize ultrasound irradiation, represent another significant green chemistry approach for the synthesis of this compound derivatives. This method offers substantial improvements in reaction rates and product yields compared to conventional techniques mdpi.comnih.govresearchgate.net.

A key advantage of sonochemical synthesis is its ability to achieve high yields, often exceeding 75%, in remarkably short reaction times, sometimes as little as 5 minutes nih.govambeed.com. Furthermore, these protocols frequently employ water as the solvent, minimizing the use of organic solvents and enhancing the environmental sustainability of the process mdpi.comnih.gov. For instance, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives using ultrasonic irradiation at 40 °C for 30–60 minutes in ethanol (B145695) with catalytic acetic acid resulted in yields up to 96%, a significant improvement over conventional reflux methods that required 4–5 hours mdpi.com. Analysis using tools like DOZN™ 2.0 has indicated that sonochemical methods can be considerably "greener" than classical approaches, aligning with the principles of green chemistry nih.gov.

Metal-Catalyzed Syntheses

Metal-catalyzed reactions play a crucial role in the formation of C-N bonds, a fundamental strategy for the synthesis of various heterocycles, including 1,3,5-triazines nih.govacs.orgacs.org. These catalytic approaches often offer milder reaction conditions and improved selectivity.

Copper-Catalyzed Reactions for 2,4-Diamino-1,3,5-triazines

Copper-catalyzed reactions have proven to be an efficient and mild method for the synthesis of substituted 2,4-diamino-1,3,5-triazines. A notable example involves the coupling of 1,1-dibromoalkenes with biguanides organic-chemistry.orgacs.orgacs.orgnih.govorganic-chemistry.org. This reaction proceeds under mild conditions, yielding the desired products in moderate to good yields acs.orgnih.gov. The methodology demonstrates broad functional group tolerance, accommodating alkyl-, heterocyclic-, or aryl-substituted 1,1-dibromoalkenes containing functionalities such as nitriles, ethers, and halogens. Both monosubstituted and tetrasubstituted biguanides can also be utilized as starting materials acs.orgacs.orgnih.gov.

Copper(I) catalysts are frequently employed in these reactions due to their cost-effectiveness and ease of handling acs.orgacs.org. Beyond 1,1-dibromoalkenes, Ullmann Cu(I)-catalyzed syntheses have been reported for di- and trisubstituted this compound derivatives, starting from dichlorotriazinyl benzenesulfonamide (B165840) and various nucleophiles nih.govresearchgate.netsemanticscholar.org. These Ullmann-type reactions have demonstrated significantly shortened reaction times and, in some cases, higher yields compared to traditional synthetic methods involving nucleophilic substitution of chlorine atoms researchgate.netsemanticscholar.org.

Table 3: Copper-Catalyzed Synthesis of 2,4-Diamino-1,3,5-Triazines acs.orgnih.gov

| Reactants | Catalyst | Conditions | Yield (%) |

| 1,1-dibromoalkenes + Biguanides | Copper (I) | Mild | Moderate to Good |

Copper(I) Supported on Cation-Exchanger Resins for Ullmann-Type Reactions

An efficient and simplified approach for the Ullmann Cu(I)-catalyzed synthesis of di- and trisubstituted this compound derivatives utilizes copper(I) cations supported on macroporous, weakly acidic polyacrylate-type cation-exchanger resins nih.govpharmacompass.comfishersci.ca. This methodology facilitates the synthesis of this compound derivatives from dichlorotriazinyl benzenesulfonamide and various nucleophiles nih.gov.

Research findings indicate that Ullmann-type reactions employing this supported copper(I) catalyst significantly shorten reaction times and, in some instances, lead to higher yields compared to traditional synthetic methods involving nucleophilic substitution of chlorine atoms nih.govpharmacompass.comfishersci.ca. The catalyst is noted for its ease of preparation, cost-effectiveness, and reusability, demonstrating consistent catalytic activity even after ten cycles in one-pot syntheses nih.gov. The one-pot synthetic design offers additional benefits, providing comparable reaction times to step-by-step substitutions and slightly improved yields nih.govfishersci.ca.

A comparative study highlighted the efficiency of this supported Cu(I) catalyst against free copper(I) iodide (CuI), with the supported system proving effective for the preparation of trisubstituted s-triazine derivatives in a one-pot reaction nih.gov.

Table 1: Performance of Cu(I) Supported Catalyst in this compound Synthesis

| Catalyst Type | Reaction Time (General) | Yield (General) | Reusability |

| Cu(I) on Cation-Exchanger Resin | Significantly shortened | Higher in some cases | Up to 10 times |

| Traditional Nucleophilic Substitution | Longer | Lower in some cases | Not applicable |

| Free CuI (for comparison) | --- | Comparable | Not applicable |

Iron-Catalyzed Cyclization of Aldehydes with Ammonium (B1175870) Iodide

An atom-efficient and straightforward method for synthesizing 2,4,6-trisubstituted 1,3,5-triazines involves the iron-catalyzed cyclization of aldehydes with ammonium iodide (NH4I) serving as the sole nitrogen source uni.lunih.govnih.govwikipedia.org. This strategy operates effectively under an air atmosphere, providing both symmetrical and unsymmetrical 2,4,6-trisubstituted 1,3,5-triazines uni.lunih.gov.

Yields for this method range from 18% to 72% for various products uni.lunih.gov. The use of an inexpensive and readily available ammonium salt as the nitrogen source makes this protocol a simple and atom-efficient route for preparing valuable 1,3,5-triazines uni.luwikipedia.org. Preliminary mechanistic studies suggest the involvement of N-benzylidenebenzimidamides in the cyclization reaction uni.lunih.gov. The proposed mechanism involves the reaction of aldehydes and NH4I to form imines, followed by Fe(III) oxidation of iodide to iodine, which then oxidizes the imine intermediate to an N-iodo aldimine intermediate. Subsequent condensation and cyclization reactions, under oxygen oxidation, lead to the desired this compound product nih.gov.

Table 2: Iron-Catalyzed this compound Synthesis from Aldehydes and NH4I

| Reactants | Catalyst | Nitrogen Source | Atmosphere | Product Type | Yield Range |

| Aldehydes | Iron | NH4I (sole) | Air | 2,4,6-trisubstituted 1,3,5-triazines | 18% - 72% |

Alumina-Supported Platinum Nanoparticle Catalysis for Triazine Synthesis

The direct, cost-effective, and environmentally friendly synthesis of triazines can be achieved through an acceptorless dehydrogenative one-pot reaction utilizing primary alcohols and amidines, catalyzed by an alumina-supported platinum nanoparticle catalyst (Pt/Al2O3) nih.govamericanelements.com. This method demonstrates high atom efficiency, proceeding through a sequence of dehydrogenation, condensation, and dehydration steps americanelements.com.

Table 3: Alumina-Supported Platinum Nanoparticle Catalysis

| Catalyst | Reactants | Reaction Type | Byproducts | Max. Isolated Yield | Catalyst Reusability |

| Pt/Al2O3 | Primary Alcohols, Amidines | Acceptorless Dehydrogenative Coupling | H2O, H2 | 93% | Reusable |

Nickel(II) [ONO]-Pincer-Supported Complexes via Acceptorless Dehydrogenative Coupling

A sustainable and facile synthetic route for substituted 1,3,5-triazines involves the use of newly synthesized nickel(II) [ONO]-pincer-type complexes as catalysts via an acceptorless dehydrogenative coupling (ADC) strategy nih.govnih.govnih.govfishersci.ca. This method enables the construction of 2,4,6-substituted 1,3,5-triazines from readily available primary alcohols and benzamidine (B55565) or guanidine (B92328) hydrochloride nih.govnih.govnih.gov.

The reaction proceeds under mild conditions, producing eco-friendly byproducts such as water (H2O) and hydrogen gas (H2) nih.govnih.govnih.gov. A wide range of substituted triazine derivatives (33 examples) have been synthesized using this approach, achieving a maximum isolated yield of 92% nih.govnih.gov. The convenience of this methodology is highlighted by its applicability to the synthesis of complex molecules, including the antiulcer drug Irsogladine (PubChem CID: 3752) and the large-scale production of 2,4-diphenyl-6-(p-tolyl)-1,3,5-triazine (B12815031) (PubChem CID: 27684) nih.govnih.gov. A plausible mechanism, based on control experiments, has been proposed for this catalytic process nih.govnih.gov.

Table 4: Nickel(II) [ONO]-Pincer-Supported Catalysis

| Catalyst Type | Reactants | Reaction Strategy | Product Scope | Max. Isolated Yield | Byproducts |

| Ni(II) [ONO]-Pincer Complexes | Primary Alcohols, Benzamidine/Guanidine Hydrochloride | Acceptorless Dehydrogenative Coupling | 33 derivatives | 92% | H2O, H2 |

Solvent-Free Conditions in this compound Synthesis

The development of solvent-free conditions for this compound synthesis represents a significant advancement in green chemistry, offering environmentally benign, economical, and safe procedures nih.govnih.govwikipedia.org. This approach minimizes waste and simplifies purification processes by eliminating the need for hazardous organic solvents nih.gov.

Another application of solvent-free conditions includes the one-pot synthesis of functionalized this compound-2-thiones from ammonium thiocyanate (B1210189) (PubChem CID: 25487), acid chlorides, and 2-aminopyridines nih.gov. Furthermore, 2,4,6-trichloro-1,3,5-triazine (TCT, also known as Cyanuric chloride, PubChem CID: 7954) itself has been utilized as a cost-effective and commercially available catalyst for other reactions under solvent-free conditions, showcasing the broader utility of triazine derivatives in green synthetic protocols nih.govwikipedia.org.

Table 5: Solvent-Free Synthesis of 1,3,5-Triazines

| Reaction Type | Catalysts (Examples) | Reactants (Examples) | Conditions | Key Advantages |

| Cyclotrimerization | Silica-supported Lewis acids, Yttrium salts | Nitriles | Solvent-free, Microwave/Conventional heating | Environmentally benign, economical, short reaction times (microwave) |

| One-pot synthesis | N/A | Ammonium thiocyanate, Acid chlorides, 2-aminopyridines | Solvent-free | Simple, high yields |

Reactivity and Reaction Mechanisms of 1,3,5 Triazine Systems

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a prominent reaction pathway for 1,3,5-triazine systems, particularly for halogenated derivatives like 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride researchgate.netcsic.esnih.gov. The electron-withdrawing nature of the triazine ring facilitates these reactions, allowing for the sequential replacement of substituents by various nucleophiles researchgate.netresearchgate.net.

The SNAr reactions involving 1,3,5-triazines typically proceed via a two-step addition-elimination mechanism, forming a Meisenheimer complex intermediate harvard.edu. However, some SNAr reactions, particularly with good leaving groups on heterocycles, can proceed through concerted mechanisms harvard.eduquora.com.

Studies on TCT have demonstrated its ability to undergo sequential nucleophilic substitutions under controlled temperature conditions, allowing for the introduction of different nucleophiles such as phenols, thiols, and amines csic.esnih.gov. The order of incorporation can be influenced by the nucleophile's nature, with phenols or thiols often being preferred for initial substitutions, followed by amines for subsequent positions csic.es.

For example, the synthesis of di- and trisubstituted this compound derivatives from dichlorotriazinyl benzenesulfonamide (B165840) and nucleophiles can be achieved through Ullmann Cu(I)-catalyzed reactions, which offer shortened reaction times and, in some cases, higher yields compared to traditional methods mdpi.com.

Another example involves the reaction of 3-aminopyrrole with 1,3,5-triazines. When leaving groups like fluorine or chlorine are present on the triazine, an SNAr reaction occurs at the 3-amino group, leading to substituted products acs.org. If excess this compound is present, further reaction can occur in the presence of acid and water, yielding compounds with multiple linked heterocyclic rings acs.org.

The direct oxidative (alkyl)amination of this compound with nucleophiles, such as alkylamines in the presence of an oxidant, can also proceed via nucleophilic aromatic substitution of hydrogen (SNAH), involving the formation of a σH adduct followed by oxidative aromatization thieme-connect.com.

Here's a table summarizing some SNAr reaction conditions and outcomes:

| Starting Material | Nucleophile(s) | Catalyst/Conditions | Products | Reference |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Phenol, Thiol, Amine | Temperature-controlled | Mono-, Di-, Tri-substituted s-triazines | csic.es |

| Dichlorotriazinyl benzenesulfonamide | Various nucleophiles | Cu(I)-supported on polyacrylate resin | Di- and Trisubstituted this compound derivatives | mdpi.com |

| This compound | Alkylamines | Oxidant (e.g., AgPy2MnO4) | 2-Amino and 2-Alkylamino-1,3,5-triazines | thieme-connect.com |

| 2,4,6-Trifluoro- or 2,4,6-Trichloro-1,3,5-triazine | 3-Aminopyrrole | - | SNAr products, potentially with double substitution | acs.org |

Oxidative Reactions Involving this compound Derivatives

This compound derivatives are known to participate in oxidative reactions, acting as versatile reagents in various oxidation procedures researchgate.net. For instance, trichloroisocyanuric acid, a this compound derivative, can efficiently oxidize alcohols researchgate.net. While specific detailed mechanisms for a broad range of oxidative reactions were not extensively detailed in the provided snippets, the general utility of this compound derivatives in such transformations is highlighted researchgate.net.

Catalytic Mechanisms in this compound Chemistry

Catalytic mechanisms play a significant role in the synthesis and transformation of this compound compounds. Various metal and organocatalytic systems have been employed to facilitate reactions involving the triazine core.

Metal-Catalyzed Reactions:

Copper(I) Catalysis: Cu(I) supported on weakly acidic cation-exchanger resins has been successfully used for the synthesis of di- and trisubstituted this compound derivatives via Ullmann-type reactions, leading to shortened reaction times and improved yields mdpi.comnih.gov.

Rhodium(III) Catalysis: The this compound framework can serve as a directing group in Rhodium(III)-catalyzed C–H alkylation reactions. For example, a this compound directing group facilitated the C2-selective C–H activation of indoles with maleimides, yielding products efficiently with low catalyst loading and broad substrate scope rsc.org. The proposed mechanism involves the reaction of [RhCp*Cl2]2 with silver salts to generate an active monomeric catalyst, which then coordinates to the this compound nitrogen, leading to a cyclized pentacyclic intermediate through C–H activation rsc.org.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira-Hagihara, are utilized to form elongated hexacarboxylate linkers starting from 2,4,6-tris(bromoaryl)-1,3,5-triazines, which are relevant for Metal-Organic Frameworks (MOFs) nih.gov.

Cobalt Catalysis: Novel PNP pincer ligands with a this compound core have been designed and synthesized for use in cobalt-catalyzed semihydrogenation of terminal alkynes, influencing reaction rate and selectivity sioc-journal.cn.

Iron Catalysis: Iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source provides an atom-efficient method for synthesizing 2,4,6-triaryl-1,3,5-triazines researchgate.net.

Zinc Chloride: Zinc chloride can act as a Lewis acid in metal-catalyzed cyclization reactions to generate polymeric or covalent-framework 1,3,5-triazines, although these often require high temperatures researchgate.net.

Organocatalysis and Other Catalytic Systems:

Triazine-based Condensing Agents: 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and its derivative 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are effective reagents for catalytic dehydrocondensation reactions, particularly for amide formation from carboxylic acids and amines jst.go.jp. The efficiency of these reactions is influenced by the acid-base equilibrium among reactants and the choice of solvent jst.go.jp.

Silica (B1680970) Gel Supported Catalysts: Silica gels modified with Lewis acids like ZnCl2, TiCl4, and AlEt2Cl serve as effective heterogeneous catalysts for the cyclotrimerization of nitriles to form 1,3,5-triazines, offering an environmentally benign approach chim.it.

Yttrium Salts: Yttrium salts can catalyze the cyclotrimerization of aromatic nitriles under milder, solvent-free conditions, providing a clean and economical method for synthesizing tris-pyrazolyl-1,3,5-triazines chim.it.

Here's a table illustrating some catalytic reactions:

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Key Findings/Mechanism | Reference |

| Metal | Cu(I) on resin | Ullmann-type synthesis | Dichlorotriazinyl benzenesulfonamide, nucleophiles | Shortened reaction times, higher yields, one-pot synthesis mdpi.comnih.gov | mdpi.comnih.gov |

| Metal | Rh(III) ([RhCp*Cl2]2) | C–H alkylation | Indoles with this compound directing group, maleimides | C2-selective, low catalyst loading, cyclized pentacyclic intermediate rsc.org | rsc.org |

| Metal | Pd | Cross-coupling (Suzuki-Miyaura, Sonogashira-Hagihara) | 2,4,6-tris(bromoaryl)-1,3,5-triazines | Formation of hexacarboxylate linkers for MOFs nih.gov | nih.gov |

| Metal | CoCl2/PNP pincer ligand | Semihydrogenation | Terminal alkynes | Influences reaction rate and selectivity sioc-journal.cn | sioc-journal.cn |

| Metal | Fe | Cyclization | Aldehydes, NH4I | Atom-efficient synthesis of 2,4,6-triaryl-1,3,5-triazines researchgate.net | researchgate.net |

| Organo/Other | CDMT, DMT-MM | Dehydrocondensation | Carboxylic acids, amines | Amide formation, affected by acid-base equilibrium and solvent jst.go.jp | jst.go.jp |

| Heterogeneous | ZnCl2, TiCl4, AlEt2Cl on silica gel | Cyclotrimerization | Aliphatic and aromatic nitriles | Environmentally benign, solvent-free chim.it | chim.it |

| Other | Yttrium salts | Cyclotrimerization | Aromatic nitriles | Milder, solvent-free conditions chim.it | chim.it |

High-Pressure Reactivity of 2,4,6-Tricyano-1,3,5-triazine

2,4,6-Tricyano-1,3,5-triazine (TCT, also referred to as this compound-2,4,6-tricarbonitrile) exhibits unique reactivity under high-pressure conditions nih.govnih.govucl.ac.uk. This molecule serves as a precursor for layered covalent triazine framework (CTF) materials, with polymerization-condensation reactions driven by tuning intermolecular distances under pressure ucl.ac.uk.

Studies using synchrotron X-ray diffraction (XRD) and Fourier Transform Infrared (FTIR) spectroscopy have characterized the structural and spectroscopic properties of the TCT monomer under combined high pressure and high temperature ucl.ac.uk. These investigations revealed a crystalline phase transformation of the monomer, occurring at approximately 2.4 GPa ucl.ac.uk. Further increases in pressure lead to a blue shift in most FTIR bands, indicating structural changes ucl.ac.uk. A significant drop in the intensity of TCT peaks at 10.0 GPa suggests the onset of a major structural or chemical transformation, likely polymerization ucl.ac.uk. The reaction does not always go to completion and its rate is affected by pressure and temperature ucl.ac.uk.

Excited-State Proton Transfer (ESIPT) Mechanisms in 1,3,5-Triazines

Excited-State Proton Transfer (ESIPT) is a photophysical process observed in certain this compound compounds, particularly those designed as ultraviolet (UV) absorbers researchgate.netsci-hub.senih.govosti.gov. The exceptional photostability of these compounds is primarily attributed to their ability to undergo ultrafast excited-state deactivation via ESIPT researchgate.netsci-hub.senih.govosti.gov.

The intramolecular hydrogen bond (IMHB) within the this compound structure is fundamental to the ESIPT mechanism researchgate.netsci-hub.senih.govosti.gov. This process has been explored through various spectroscopic techniques, including IR spectroscopy and UV spectra, as well as theoretical investigations using computational chemistry methods like Time-Dependent Density Functional Theory (TD-DFT) researchgate.netsci-hub.senih.govosti.gov. These studies analyze the structural and energetic aspects of different conformers and frontier molecular orbitals to understand the proton transfer dynamics researchgate.netsci-hub.senih.govosti.gov. While some this compound compounds may exhibit potential tautomerism, not all show proton transfer in either the ground or excited state based on absorption and emission spectra mdpi.com.

Computational Chemistry and Theoretical Investigations of 1,3,5 Triazine

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are extensively used to explore the electronic structure, geometries, and energetic properties of 1,3,5-triazine.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely applied computational method for studying this compound and its derivatives, offering a balance between accuracy and computational cost. DFT calculations are used to investigate various properties, including geometrical structures, enthalpies of formation (EOFs), energetic properties, and frontier molecular orbital (HOMO and LUMO) energies bohrium.com. For instance, the B3LYP functional with the 6-311+G* basis set has been employed to study these properties for s-triazine derivatives containing carborane and tetrazole units, revealing insights into their potential as high-energy compounds bohrium.com.

DFT studies have also been instrumental in characterizing the electronic structure and linear optical properties of 1,3,5-triazinane-2,4,6-trithione derivatives, highlighting the impact of oxygen-for-sulfur replacement on these characteristics researchgate.net. Furthermore, DFT calculations have been used to investigate the conformational landscapes of this compound derivatives, particularly those relevant to Organic Light-Emitting Diodes (OLEDs). These studies have shown good agreement with experimental rotational barriers, revealing that chemical exchange often occurs via rotation around the C(this compound)-N bond mdpi.comnih.gov.

In the context of energetic materials, DFT, particularly with van der Waals corrections (DFT-D), has been applied to study the vibrational properties of crystalline hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a derivative of this compound. These calculations address the limitations of generalized gradient approximation (GGA) in treating weak van der Waals interactions, which are significant for molecular crystals aip.org.

Table 1: Examples of DFT Applications for this compound Derivatives

| Application Area | DFT Method/Basis Set | Key Findings | Reference |

| Energetic Properties | B3LYP/6-311+G* | Geometrical structures, EOFs, energetic properties, HOMO-LUMO energies, detonation properties of carborane/tetrazole-containing s-triazines. | bohrium.com |

| Electronic Structure & Optical Properties | DFT/PBE0 (geometry), TDDFT/PBE0 (transitions) | Impact of oxygen-for-sulfur replacement on electronic structure and linear optical properties of triazinane-trithiones. | researchgate.netunige.ch |

| Conformational Analysis & Rotational Barriers | DFT (general) | Agreement with experimental rotational barriers, elucidating C(this compound)-N bond rotation in OLED-relevant derivatives. | mdpi.comnih.gov |

| Crystalline Properties (RDX) | DFT-D (PBE-D) | Vibrational properties and the role of van der Waals interactions in crystalline RDX. | aip.org |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited-state electronic properties of this compound compounds, particularly their UV-Vis absorption and emission characteristics. TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and basis sets such as 6-311+G(d,p), have shown good agreement with experimental UV absorption data for various this compound derivatives researchgate.netsci-hub.sescispace.com.

These studies have been crucial in designing new this compound-based ultraviolet ray absorber compounds researchgate.netsci-hub.se. For instance, TD-DFT has been used to understand the photostability mechanism of these absorbers, confirming their ability to undergo excited-state deactivation via ultrafast excited-state proton transfer (ESIPT), which is often facilitated by intramolecular hydrogen bonds researchgate.netsci-hub.se.

Table 2: TD-DFT Applications for this compound Electronic Properties

| Application Area | TD-DFT Method/Basis Set | Key Findings | Reference |

| UV Absorption & Photostability | B3LYP/6-311+G(d,p) | Prediction of UV absorption, elucidation of ESIPT mechanism in UV absorbers. | researchgate.netsci-hub.se |

| Electronic & Electrochemical Properties | B3LYP/6-31G(d) | Insights into electronic structures and electrochemical properties of D-A type fluorescent materials. | nih.gov |

| Optical Properties & HOMO-LUMO Gap | CAM-B3LYP/6-31G* | Qualitative reproduction of energy trends for intense transitions, correlation between electron-withdrawing nature of triazine core and smaller HOMO-LUMO gap. | mdpi.comlongdom.org |

Ab Initio Computations of Conformational Minima and Bond Dissociation Energies

Ab initio computational methods, which are based on first principles without empirical parameters, are employed to determine the conformational minima and bond dissociation energies of this compound and its derivatives. These methods provide a high level of accuracy for molecular properties.

For hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), ab initio density functional computations (e.g., B3LYP/6-31G* and 6-311G) have been used to locate multiple conformational minima that are closely spaced in energy (within approximately 1 kcal/mol) acs.orgpsu.eduacs.org. These studies distinguish conformers based on the arrangement of nitro groups (pseudo-equatorial or axial, denoted E or A). For example, the AAE conformer exhibits Cs symmetry and is found in the stable room-temperature crystal (α-RDX), while AAA and EEE conformers possess C3v symmetry, consistent with vapor and β-solid infrared spectra acs.orgacs.org. The B3LYP/6-311+G level of theory generally provides structures and simulated infrared spectra that are in closest agreement with experimental data acs.orgacs.org.

Ab initio calculations are also vital for determining bond dissociation energies (BDEs), which are critical for understanding the stability and decomposition pathways of energetic materials like RDX. Studies have indicated that N-N homolytic cleavage is a primary decomposition pathway for RDX, with estimated dissociation energies around 48 kcal/mol psu.edu. The theoretical prediction of chemical degradation reaction mechanisms for cyclic nitramines like RDX often relies on quantum mechanical methods to characterize their molecular structure and identify likely degradation pathways, such as hydroxylation, reductive degradation, and free radical oxidation nih.gov.

Furthermore, ab initio calculations have been applied to study intermolecular interactions involving this compound, such as those with benzene (B151609). These studies investigate minimum energy structures, binding energies, and charge transfer, which are relevant for crystal engineering and molecular recognition applications rsc.org.

Table 3: Ab Initio Computations for this compound Derivatives

| Property Studied | Compound/Derivative | Ab Initio Method/Basis Set | Key Findings | Reference |

| Conformational Minima | RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) | MP2/6-31G, B3LYP/6-31G, B3LYP/6-311+G | Identification of AAE, AAA, EEE conformers and their symmetries; comparison with experimental geometries. | acs.orgacs.orgacs.org |

| Bond Dissociation Energies | RDX | MP2, DFT-B3LYP | N-N homolytic cleavage as primary decomposition pathway; estimated BDEs. | psu.edu |

| Intermolecular Interactions | Benzene-1,3,5-triazine | HF, MP2/6-311G, 6-311++G**, 6-311++G(3df,p) | Minimum energy structures, binding energies, and charge transfer in π-π interactions. | rsc.org |

Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR Modeling

Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR modeling are computational approaches used to establish mathematical relationships between the chemical structure of this compound derivatives and their observed properties. These models are valuable for predicting properties of new compounds and for computer-aided design.

3D-QSPR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to this compound derivatives in the context of their biological activities. For example, 3D-QSPR models have been employed to study this compound derivatives as potential anticancer agents against human lung adenocarcinoma cells (A549), with pIC50 values ranging from 4.29 to 6.70 researchgate.netekb.eg. Similarly, docking-guided 3D-QSPR analyses have been performed on 4-aminoquinoline-1,3,5-triazines as inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR), yielding robust models (R² and Q² values of 0.881 and 0.773, respectively) that help identify molecular determinants for inhibitor binding ugm.ac.id.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, providing insights into conformational analysis, dynamic exchange, and intermolecular interactions of this compound and its derivatives.

MD simulations have been utilized to investigate the conformational mobility of OLED-relevant this compound derivatives. These studies reveal that such compounds can exist as a mixture of symmetric propeller and asymmetric conformers in solution, with rotational barriers around the C(this compound)-N bond ranging from 11.7 to 14.7 kcal/mol mdpi.comnih.gov. MD simulations at various temperatures (e.g., 300 K and 400 K) can show dynamic exchange of conformations, with unsubstituted triazine hosts exhibiting greater mobility beilstein-journals.org.

For energetic materials like hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), molecular dynamics simulations with flexible force fields have been used to investigate melting mechanisms and solid-solid phase transitions. For instance, simulations have observed a solid-solid phase transition between 480 K and 490 K, followed by melting between 500 K and 510 K, with the molecular conformation changing from AAE to EEE upon melting nih.gov.

MD simulations are also crucial for understanding the self-assembly and non-covalent interactions in triazine-based sequence-defined polymers. These simulations show that triazine polymers can form specific sequential stacks, maintain stable backbone-backbone interactions through hydrogen bonding and π-π interactions, and preserve their cis/trans conformations aip.org. Enhanced sampling methods like Replica Exchange Molecular Dynamics (REMD) are often employed to overcome high energy barriers associated with bond rotations and to sample various folded conformations of these polymers aip.org.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are indispensable for elucidating the complex reaction mechanisms involving this compound, providing detailed insights into reaction pathways, transition states, and energetic profiles.

For instance, computational studies have been crucial in understanding the reaction mechanisms of electron-deficient 1,3,5-triazines with aldehydes/ketones, leading to functionalized pyrimidines. These investigations, combining experimental and computational approaches, have revealed a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and water elimination pku.edu.cn. The energy profiles calculated at levels such as MP2/6-311+G(d,p)-SMD(EtOH)//B3LYP/6-31G(d)-SMD(EtOH) provide a detailed understanding of these processes pku.edu.cn.

Computational chemistry has also shed light on the mechanism of reactions between amidines and 1,2,3-triazines (which can lead to this compound products). Extensive computational investigations, complemented by experimental studies, have shown that this reaction proceeds through a stepwise addition/N₂ elimination/cyclization pathway, rather than a concerted or stepwise Diels-Alder sequence, with the initial nucleophilic attack of an amidine being the rate-limiting step acs.orgescholarship.org.

In the context of environmental degradation, computational models are used to predict likely reaction mechanisms and intermediate products for cyclic nitramines like RDX. Quantum mechanical methods and force-field molecular mechanics characterize these compounds and predict degradation pathways such as hydroxylation, reductive chemical and biochemical degradation, and free radical oxidation nih.gov. Computational methods have also been applied to study the H₂S scavenging reaction by hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine (TZ), validating the production of TZ and explaining various aspects of its reaction mechanism with H₂S nih.gov.

Table 4: Computational Elucidation of Reaction Mechanisms

| Reaction Type | Reactants/Products | Computational Methods | Key Mechanistic Insights | Reference |

| Pyrimidine Synthesis | Electron-deficient 1,3,5-triazines + aldehydes/ketones | MP2/6-311+G(d,p)-SMD(EtOH)//B3LYP/6-31G(d)-SMD(EtOH) | Stepwise inverse electron demand hetero-Diels-Alder, retro-Diels-Alder, and water elimination. | pku.edu.cn |

| This compound/Pyrimidine Formation | Amidines + 1,2,3-triazines/1,2,3,5-tetrazines | Extensive computational investigations | Stepwise addition/N₂ elimination/cyclization pathway; initial nucleophilic attack is rate-limiting. | acs.orgescholarship.org |

| Environmental Degradation | RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) | Quantum mechanical methods, force-field molecular mechanics | Prediction of hydroxylation, reductive, and free radical oxidation pathways. | nih.gov |

| H₂S Scavenging | Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine (TZ) + H₂S | Computational methods (general) | Validation of TZ production, explanation of H₂S scavenging mechanism. | nih.gov |

Organic Electronics and Optoelectronic Materials

The unique electronic and structural properties of this compound make it an excellent building block for designing organic materials used in various electronic and optoelectronic applications.

This compound derivatives are widely employed as electron transport (ET) materials in organic electronic devices due to their electron-deficient nature and ability to facilitate efficient electron injection and transport psu.eduacs.org. These compounds exhibit high electron affinities and low-lying LUMO (lowest unoccupied molecular orbital) energy levels, which are crucial for effective electron transport acs.orgaip.org.

Researchers have synthesized various star-shaped this compound derivatives, such as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T), 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T), and 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine (TST), which function as ET-type host materials in organic light-emitting diodes (OLEDs) psu.educapes.gov.brrsc.org. Time-of-flight mobility measurements have demonstrated good electron mobilities for these compounds, often exceeding 10⁻⁴ cm²V⁻¹s⁻¹, which is significantly higher than that of widely used ET material tris(8-hydroxyquinoline) aluminum (Alq3) psu.edu.

The electron mobility of these triazine derivatives can be influenced by the nature of the aryl substituents attached to the triazine core. For instance, T3T generally exhibits higher electron mobility compared to TST and T2T psu.educapes.gov.brrsc.org.

Table 1: Electron Mobility of Selected this compound Derivatives

| Compound | Electron Mobility (cm²V⁻¹s⁻¹) at E = 3.6 × 10⁵ V cm⁻¹ | Reference |

| T2T | > 1.2 × 10⁻⁴ | psu.edu |

| T3T | > 8.7 × 10⁻⁴ | psu.edu |

| TST | > 6.8 × 10⁻⁴ | psu.edu |

| BTB | ~ 10⁻⁴ | psu.edu |

The introduction of N-heterocyclic polar peripheries onto a this compound core has shown benefits in improving electron injection and transport properties, enabling the fabrication of efficient phosphorescent OLEDs with simpler device configurations rsc.org. Furthermore, triazine-based electron transport layers have been fine-tuned using machine learning techniques, leading to promising derivatives with enhanced electron mobility and glass transition temperature, which in turn improve the current efficiency and lifetime of OLED devices nih.gov.

This compound derivatives are extensively used as active materials in OLEDs and electroluminescent devices due to their strong electron-accepting ability, high symmetry, and ease of modification psu.edupatsnap.comresearchgate.net. They can serve as host materials, electron transport layers, or even as emitters themselves, contributing to vibrant colors, energy efficiency, and design flexibility in display and lighting technologies researchgate.netpsu.edursc.org.

Polymeric 1,3,5-triazines have been synthesized and characterized for use as hole-blocking/electron-transport layers in multilayer LEDs acs.org. These polymers exhibit high electron affinities and lower reduction potentials, which reduce the barrier for electron injection and increase the barrier for holes, thereby improving the efficiency of the LED devices acs.org. For example, dimeric this compound ethers have been shown to increase the efficiency of both single- and two-layer electroluminescent devices acs.org.

Table 2: Performance of Electroluminescent Devices with this compound Derivatives

| Device Type | Triazine Derivative | Role in Device | Performance Improvement | Reference |

| Two-layer LED | Dimeric 3b | HBETL | Efficiency increased by 2x | acs.org |

| Multilayer LED | Dimeric 3b | HBETL | Efficiency increased by 3x | acs.org |

| Green PhOLED | T2T | Host/ETL | ηext: 17.5%, ηp: 59.0 lm W⁻¹ | psu.educapes.gov.brrsc.org |

| Green PhOLED | T3T | Host/ETL | ηext: 14.4%, ηp: 50.6 lm W⁻¹ | psu.educapes.gov.brrsc.org |

| Green PhOLED | TST | Host/ETL | ηext: 5.1%, ηp: 12.3 lm W⁻¹ | psu.educapes.gov.brrsc.org |

The this compound electron acceptor has emerged as a popular building block for designing thermally activated delayed fluorescence (TADF) materials researchgate.net. TADF emitters are a third-generation OLED technology that can achieve nearly 100% internal quantum efficiency by efficiently harvesting both singlet and triplet excitons through a process called reverse intersystem crossing (RISC) researchgate.netresearchgate.netnih.gov.

Triazine's suitability for TADF materials stems from its cost-effective synthesis, versatility in functionalization, ability to precisely tailor the linkage between donor and acceptor units, and the stability of its aromatic structure, which enhances device longevity researchgate.net. Many TADF design strategies are initially applied to triazine-containing compounds, leading to numerous examples of OLEDs with triazine-based emitters researchgate.net. The emergence of organic TADF materials in OLEDs dates back to 2011, initiated with a triazine-based compound researchgate.net.

Triazine-based green TADF emitters, when combined with suitable donor moieties, have shown enhanced device efficiencies and photoluminescent quantum yields (PLQY) nih.gov. Blue TADF emitters incorporating triazine derivatives have also achieved high external quantum efficiencies (EQEs) nih.govbeilstein-journals.org.

Star-shaped conjugated molecules (SSCMs) incorporating a this compound core are widely synthesized and explored in organic electronics, including OLEDs and solar cells nih.gov. The rigid coplanar structure and C₃h symmetry of the triazine core contribute to well-delocalized electronic structures in these molecules, leading to strong light absorption and effective charge transport frontiersin.org.

These star-shaped triazine derivatives can serve as electron-transporting host materials, with peripheral modifications influencing their electron injection/transport properties rsc.org. For instance, the introduction of N-heterocyclic polar peripheries onto a this compound core has led to efficient electrophosphorescent devices with simplified configurations rsc.org. Examples include T2T, T3T, and TST, which act as electron transport-type host materials for green phosphorescent OLEDs psu.educapes.gov.brrsc.org.

Beyond their role as electron transporters, star-shaped triazine compounds have also been developed as blue luminescent emitters in electroluminescent devices, exhibiting good fluorescence quantum yields rsc.org.

This compound is an excellent building block for designing and constructing novel organic materials for solar cell applications, including organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs) mdpi.comnih.govmdpi.com. Its properties, such as high nucleophilic sensitivity, high electron affinity, and thermal stability, make it suitable for these applications, with the ability to tune its optoelectronic properties through structural modifications mdpi.comnih.gov.

In OSCs, triazine-based materials are explored as promising electron acceptors, especially in bulk heterojunction (BHJ) architectures mdpi.comnih.govnih.gov. For example, a novel small molecular acceptor with an electron-deficient this compound core and perylene (B46583) diimides as arms achieved an efficiency of 9.15% in BHJ OSCs nih.gov. Star-shaped molecules with a 2,4,6-triphenyl-1,3,5-triazine (B147588) (TPTA) core and diketopyrrolopyrrole (DPP) derivatives as arms have also been investigated for OSC applications, showing tunable energy levels and strong absorption frontiersin.org.

Table 3: Performance of Triazine-Based Materials in Solar Cells

| Device Type | Triazine-Based Material | Role in Device | Power Conversion Efficiency (PCE) | Reference |

| BHJ OSC | PDI trimer-based acceptor with triazine core | Electron Acceptor | 9.15% | nih.gov |

| PSC | PTBC | Hole Transport Material | Up to 20.17% | rawdatalibrary.netresearchgate.net |

| PSC | Triazine-Th-OMeTPA | Hole Transport Material | 12.51% | researchgate.netrsc.org |

| Inverted PSC | Triazine-based porous organic polymer (T-POP) | Interlayer | 13% | spiedigitallibrary.org |

In perovskite solar cells (PSCs), triazine derivatives are utilized as both hole transport materials (HTMs) and electron transport layers (ETLs) nih.govrawdatalibrary.netresearchgate.netresearchgate.net. A donor-acceptor-donor (D-A-D)-type small-molecule HTM, 6-phenyl-1,3,5-triazine-2,4-bis[di(4-methoxyphenyl)amino]carbazole (PTBC), has been synthesized using a simplified one-step process. PTBC-based PSCs have achieved power conversion efficiencies of up to 20.17%, demonstrating long-term stability by retaining 90.96% of initial performance after 2568 hours rawdatalibrary.netresearchgate.net. Star-shaped HTMs with a triazine unit, such as Triazine-Th-OMeTPA, have also shown competitive photovoltaic performance in PSCs, reaching a PCE of 12.51% researchgate.netrsc.org.

Triazine-based porous organic polymers (T-POPs) have been used as interlayers in inverted PSCs, facilitating charge carrier transport and improving device stability, leading to an increase of 13% in power conversion efficiency spiedigitallibrary.org.

Specifically, triazine-based ILs have been explored as efficient electron-transporting layers at metal oxide surfaces and as hydrophobic coatings to protect metal oxides and perovskite materials from moisture mdpi.com. An alcohol-soluble phosphine (B1218219) oxide functionalized this compound derivative (PO-TAZ) has been reported as an efficient IL, capable of remarkably tailoring the work function of conductors. PO-TAZ thin films have enabled the fabrication of organic solar cells with power conversion efficiencies of 10.04% and organic-inorganic (perovskite) solar cells with 16.41% efficiency rsc.org. The low-cost processing and significant improvement in device performance make PO-TAZ a suitable choice for efficient organic electronics in large-area printing processes rsc.org.

Another example is 1,1',1''-(4,4',4''-(this compound-2,4,6-triyl)tris(benzene-4,1-diyl))tris(methylene)tripyridinium bromide (TzPyBr), a water-soluble material containing a triazine core and pyridinium (B92312) salt periphery, developed as an organic electron-selective layer in inverted organic solar cells. TzPyBr exhibits strong anti-erosion capacity against non-polar organic solvents, which is beneficial during the active layer deposition, and forms ohmic-like contact with adjacent active materials aip.org.

Non-linear Optical (NLO) Materials

This compound derivatives have garnered significant attention as components for non-linear optical (NLO) materials, exhibiting properties such as two-photon absorption (TPA), two-photon excited fluorescence, and other NLO phenomena. nih.gov The design of these materials often leverages the electron-deficient nature of the triazine core, which can be functionalized with electron-donating groups to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) systems, facilitating intramolecular charge transfer (ICT) crucial for NLO responses.

Research has explored tri-branched oligomers based on this compound, which demonstrate substantial two-photon absorption cross-sections and effective optical limiting properties. The ultrafast response of these oligomers, following excitation, involves a rapid formation of an intramolecular charge transfer state, succeeded by its relaxation over several hundred picoseconds. Theoretical investigations using Density Functional Theory (DFT) have confirmed that the non-coplanar arrangement of certain triazine derivatives, where one or more phenyl rings rotate out of the triazine plane, contributes to their significant NLO characteristics. The small energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in these compounds indicates their readiness for polarization, a key factor for NLO activity.

For instance, a novel zinc (II) this compound-based complex, [Zn(TIPT)Cl₂]·2CH₃OH (TIPT = 2,4,6-tri(2-ispropylidene-1-ly)hydrazono-1,3,5-triazine), was synthesized and characterized, showing a hyperpolarizability (γ) value of 8.26 × 10⁻³⁰ esu, highlighting its potential for third-order NLO applications.

Table 1: Examples of this compound Derivatives in NLO Materials

| Compound Type | Key Property/Mechanism | Relevant Finding | Citation |

| Tri-branched oligomers | Two-photon absorption, optical limiting | Large TPA cross-sections; ultrafast ICT state formation and relaxation. | |

| Fused-triazine derivatives | Non-coplanar structure, small HOMO-LUMO gap | Polarizability (α) in range 6.09-10.75 × 10⁻²⁴ esu. | |

| Zinc (II) this compound-based complex ([Zn(TIPT)Cl₂]·2CH₃OH) | Third-order NLO properties | Hyperpolarizability (γ) of 8.26 × 10⁻³⁰ esu. |

Fluorescent Sensors and Proton-Controlled Optical Sensors

This compound scaffolds are integral to the design of fluorescent and proton-controlled optical sensors due to their tunable electronic properties and ability to undergo changes in their optical behavior upon interaction with specific analytes or protons. nih.gov Star-shaped aryl(hetaryl) and arylvinyl derivatives of this compound are particularly noted for their photoluminescence and utility as fluorescent sensors for substances like nitro-containing explosives. nih.gov

A notable example involves 2,4,6-tri(5-aryl-2-thienyl)-1,3,5-triazines, which exhibit fluorosolvatochromic behavior, meaning their fluorescence color changes with solvent polarity. More importantly, these compounds can function as proton-controlled optical sensors, displaying two-step optical spectral shifts induced by stepwise protonation. The mechanism for proton sensing involves the protonation of amino nitrogen atoms, leading to blue-shifts in absorption and fluorescence bands due to a decrease in electron-donating ability. Subsequent protonation of the triazinyl nitrogen atom can induce additional red-shifts, attributed to an enhanced electron-accepting ability of the this compound core. This allows for visual detection of both solvent polarity and proton concentration.

UV Absorbers

This compound derivatives are widely employed as ultraviolet (UV) absorbers, providing photoprotection for various organic materials, including polymers and colorants, against degradation caused by UV radiation. Their exceptional photostability is primarily attributed to a mechanism known as excited-state intramolecular proton transfer (ESIPT).

The ESIPT process relies on the presence of an intramolecular hydrogen bond (IMHB), typically formed between an ortho-hydroxyl group on an aryl ring and a nitrogen atom of the this compound moiety. Upon absorbing UV light, the molecule undergoes rapid proton transfer in the excited state, followed by highly efficient radiationless deactivation, dissipating the absorbed energy as heat rather than destructive photochemistry. This mechanism ensures that the absorbed UV energy is safely converted without damaging the surrounding material.

2-(2-Hydroxyaryl)-1,3,5-triazines are a prominent class of these UV absorbers, recognized for their high stabilizing efficiency. Computational chemistry methods, such as quantitative structure-property relationship (QSPR) and Time-dependent density functional theory (TD-DFT), have been successfully utilized to design new this compound-based UV absorber compounds, with predicted UV absorption data showing good agreement with experimental results. These computational approaches enable the rational design of compounds with optimal UV absorption characteristics (280-400 nm) and high transparency in the visible light spectrum.

Supramolecular Chemistry and Self-Assembly

The this compound ring is a highly versatile scaffold in supramolecular chemistry, serving as a crucial building block for constructing complex architectures through non-covalent interactions such as hydrogen bonding and coordination bonds. uni.luwikipedia.org

Molecular Recognition

This compound derivatives are extensively utilized in molecular recognition due to their ability to form specific and strong intermolecular interactions with guest molecules. uni.lu The electron-poor nature of the triazine ring can engage in π-π stacking interactions with electron-rich aromatic systems. For instance, studies have shown significant intermolecular interactions between benzene (electron-rich) and this compound (electron-poor), particularly in parallel stacked structures, exhibiting high binding energies. These interactions serve as a non-covalent design principle for crystal engineering and molecular recognition.

Furthermore, the presence of amino groups on the triazine ring provides multiple sites for hydrogen bonding, which is a primary driving force in molecular recognition events. nih.gov 2,4-diamino-1,3,5-triazines, such as melamine (B1676169) derivatives, are particularly effective in forming hydrogen-bonded assemblies. These compounds have demonstrated molecular recognition capabilities for various guest molecules, including glutarimide (B196013) and riboflavin. The planarity and available hydrogen bonding sites of compounds like this compound-2,4-diamine, 6,6'-(1,3-phenylene)bis- (TPT) contribute to their utility in forming supramolecular assemblies for applications like molecular recognition. nih.gov

Self-Assembly of Oligomers, Macrocycles, and Dendrimers

This compound units are widely employed as fundamental building blocks for the construction of monodisperse oligomers, macrocycles, and dendrimers through self-assembly processes. uni.lu This self-assembly is often driven by robust hydrogen-bonding interactions, particularly those involving 2,4,6-triamine-1,3,5-triazine (melamine) groups.

Researchers have synthesized various topologies, including linear, branched, macrocyclic, and dendrimeric structures, all incorporating the this compound scaffold. uni.lu These synthetic oligomers exhibit fascinating molecular recognition and self-assembly characteristics. For example, this compound-based linear oligomers can form homo- and heteroduplexes in solution, stabilized by multiple hydrogen bonds. The ability to precisely control the topology and functionality of these self-assembled structures makes them relevant for applications in supramolecular chemistry, chemical biology, and polymer science. uni.lu

Coordination Cages and Metal-Organic Frameworks (MOFs)

The this compound core, especially when functionalized with coordinating groups, serves as an excellent linker or building block for the construction of coordination cages and Metal-Organic Frameworks (MOFs). nih.govwikipedia.org These materials are formed by the self-assembly of metal ions or clusters with organic linkers, resulting in highly porous, crystalline structures with vast surface areas and tunable properties.

A significant number of self-assembled coordination cages and MOFs have been synthesized utilizing this compound derivatives, interconnected through coordination bonds and non-covalent interactions. wikipedia.org For instance, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) has been successfully employed as a ligand in the formation of MOFs and metal-organic polyhedra (MOPs), contributing to structures with specific geometries, such as truncated tetrahedral structures when linked with Pd²⁺ nodes.

Furthermore, hexacarboxylates based on the this compound core are considered promising linkers for MOFs, capable of forming materials with exceptionally large surface areas and pore volumes, exemplified by structures like NU-109 and NU-110 (with surface areas exceeding 7000 m²/g and pore volumes of 4 cm³/g). The ability to introduce additional functionalities into these triazine-based linkers, either directly during synthesis or via post-synthetic modification, allows for precise control over the MOF's properties, making them suitable for diverse applications such as gas adsorption and storage.

Table 2: Examples of this compound Derivatives in Coordination Cages and MOFs

| Derivative/Linker Type | Metal Node | Structure Formed | Key Application/Property | Citation |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) | Pd²⁺ | Truncated tetrahedral MOPs | Building block for specific geometries. | |

| This compound hexacarboxylates | Various (e.g., in NU-109, NU-110) | MOFs with high porosity | Large surface areas (>7000 m²/g) and pore volumes (4 cm³/g) for gas adsorption. | |

| This compound-2,4-diamine, 6,6'-(1,3-phenylene)bis- (TPT) | N/A (general building block) | Supramolecular assemblies | Molecular recognition, potential in drug delivery. | nih.gov |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9262 uni.lunih.gov |

| This compound-2,4-diamine, 6,6'-(1,3-phenylene)bis- (TPT) | Not explicitly found, but this compound-2,4-diamine is 10435 |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) | Not explicitly found |

| 2,4,6-tri(2-ispropylidene-1-ly)hydrazono-1,3,5-triazine (TIPT) | Not explicitly found |

| 2-(2-hydroxyaryl)-1,3,5-triazine (general class) | Not explicitly found |

| 2,4,6-tri(5-aryl-2-thienyl)-1,3,5-triazine (general class) | Not explicitly found |

Note: PubChem CIDs for general classes or specific derivatives not directly found in the initial searches are marked as "Not explicitly found". The CID for this compound-2,4-diamine is included as it is a close structural relative to TPT.## this compound: A Versatile Scaffold in Materials Science and Supramolecular Chemistry

This compound, also known as s-triazine, is a fundamental six-membered heterocyclic aromatic ring characterized by three nitrogen atoms located at positions 1, 3, and 5 uni.lunih.gov. This unique chemical scaffold serves as an exceptionally versatile building block in diverse scientific disciplines, particularly in materials science and supramolecular chemistry. Its utility stems from its distinct electronic properties, inherent thermal stability, and remarkable capacity to engage in a wide array of intermolecular interactions. uni.luwikipedia.org Derivatives of this compound are extensively applied in various sectors, ranging from the production of polymers and plastics to the development of advanced functional materials. uni.lu

Applications of 1,3,5 Triazine in Materials Science

Supramolecular Chemistry and Self-Assembly

The this compound ring is a remarkably versatile scaffold in supramolecular chemistry, serving as a pivotal building block for the construction of complex architectures through a variety of non-covalent interactions, including hydrogen bonding and coordination bonds. uni.luwikipedia.org

Molecular Recognition

This compound derivatives are extensively utilized in molecular recognition due to their inherent ability to form specific and robust intermolecular interactions with various guest molecules. uni.lu The electron-deficient nature of the triazine ring allows it to participate in π-π stacking interactions with electron-rich aromatic systems. For instance, studies have demonstrated significant intermolecular interactions between benzene (B151609) (an electron-rich system) and this compound (an electron-poor system), particularly in parallel stacked structures, which exhibit high binding energies. These specific interactions serve as an innovative non-covalent design principle for both crystal engineering and molecular recognition applications.

Furthermore, the presence of amino groups on the triazine ring provides multiple sites for hydrogen bonding, which is a primary driving force in molecular recognition events. nih.gov 2,4-diamino-1,3,5-triazines, such as melamine (B1676169) derivatives, are particularly effective in forming intricate hydrogen-bonded assemblies. These compounds have demonstrated impressive molecular recognition capabilities for a range of guest molecules, including glutarimide (B196013) and riboflavin. The inherent planarity and the availability of hydrogen bonding sites in compounds like this compound-2,4-diamine, 6,6'-(1,3-phenylene)bis- (TPT), further enhance their utility in forming supramolecular assemblies tailored for molecular recognition applications. nih.gov

Self-Assembly of Oligomers, Macrocycles, and Dendrimers

This compound units are widely employed as fundamental building blocks for the precise construction of monodisperse oligomers, macrocycles, and dendrimers through sophisticated self-assembly processes. uni.lu This self-assembly is frequently driven by strong and directional hydrogen-bonding interactions, particularly those involving 2,4,6-triamine-1,3,5-triazine (melamine) groups.

Researchers have successfully synthesized various structural topologies, including linear, branched, macrocyclic, and dendrimeric architectures, all incorporating the versatile this compound scaffold. uni.lu These synthetic oligomers exhibit fascinating molecular recognition and self-assembly characteristics. For example, this compound-based linear oligomers are capable of forming stable homo- and heteroduplexes in solution, which are primarily stabilized by multiple hydrogen bonds. The ability to precisely control the topology and functionality of these self-assembled structures makes them highly relevant for advanced applications in supramolecular chemistry, chemical biology, and polymer science. uni.lu

Coordination Cages and Metal-Organic Frameworks (MOFs)